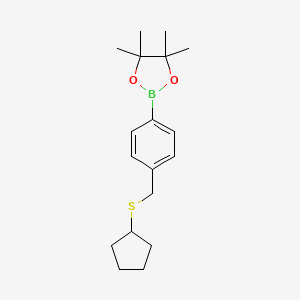

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions. The presence of the cyclopentylthiomethyl group adds unique steric and electronic properties to the molecule, making it a valuable intermediate in the synthesis of various complex organic molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-(S-Cyclopentylthiomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Hydrolysis: The ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Dehydrating Agents: Molecular sieves, anhydrous magnesium sulfate.

Major Products

Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Boronic Acids: From hydrolysis reactions.

Applications De Recherche Scientifique

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Material Science: Employed in the development of new materials with unique electronic properties.

Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

Mécanisme D'action

The mechanism of action of 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid, Pinacol Ester: Lacks the cyclopentylthiomethyl group, making it less sterically hindered.

4-Bromomethylphenylboronic Acid, Pinacol Ester: Contains a bromomethyl group instead of a cyclopentylthiomethyl group, leading to different reactivity and applications.

Uniqueness

The presence of the cyclopentylthiomethyl group in 4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester imparts unique steric and electronic properties, making it particularly useful in reactions where such characteristics are advantageous. This compound’s ability to participate in a variety of chemical reactions under mild conditions further enhances its utility in organic synthesis.

Activité Biologique

4-(S-Cyclopentylthiomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, influencing various biological pathways. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and applications.

Chemical Structure and Properties

The compound features a phenylboronic acid structure with a cyclopentylthiomethyl substituent and a pinacol ester moiety. This unique configuration may enhance its binding affinity to biological targets, including enzymes and receptors.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols, which is a characteristic feature of boron compounds. This interaction can modulate the activity of various enzymes and receptors, leading to diverse biological effects.

Anticancer Properties

Research indicates that boronic acid derivatives can exhibit anticancer properties by inhibiting proteasome activity or targeting specific cancer cell signaling pathways. For instance, studies have shown that phenylboronic acid derivatives can induce apoptosis in cancer cells through the modulation of reactive oxygen species (ROS) levels and the activation of caspases .

Antimicrobial Activity

Boronic acids have also been evaluated for their antimicrobial properties. The ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways makes them potential candidates for developing new antibiotics. Preliminary studies suggest that 4-(S-Cyclopentylthiomethyl)phenylboronic acid may exhibit such activities, although more targeted research is necessary to confirm these effects.

Case Studies

- Cell Viability Assays : In vitro studies involving various cancer cell lines have demonstrated that compounds similar to 4-(S-Cyclopentylthiomethyl)phenylboronic acid can significantly reduce cell viability in a dose-dependent manner. For example, a study showed that at concentrations above 10 µM, cell viability dropped below 50% in treated lines compared to controls .

- In Vivo Studies : Animal models have been used to assess the therapeutic efficacy of boronic acid derivatives. In one study, administration of a related compound resulted in significant tumor size reduction in xenograft models, indicating potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-[4-(cyclopentylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO2S/c1-17(2)18(3,4)21-19(20-17)15-11-9-14(10-12-15)13-22-16-7-5-6-8-16/h9-12,16H,5-8,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBWNPLQWTZMPSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.